molecular formula C38H62N14O8 B12108997 Boc-Arg-Val-Arg-Arg-AMC acetate salt

Boc-Arg-Val-Arg-Arg-AMC acetate salt

Cat. No.: B12108997
M. Wt: 843.0 g/mol
InChI Key: YWISVGSSAYEYKH-UHFFFAOYSA-N
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Description

BOC-ARG-VAL-ARG-ARG-AMC: is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes. Furin is responsible for the secretory processing of precursor proteins at paired basic residues. This compound is also cleaved by proprotein convertase 4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: BOC-ARG-VAL-ARG-ARG-AMC is synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting group used is tert-butyloxycarbonyl (BOC), which protects the amino group of the amino acids during the synthesis. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods: Industrial production of BOC-ARG-VAL-ARG-ARG-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Scientific Research Applications

BOC-ARG-VAL-ARG-ARG-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:

Mechanism of Action

The mechanism of action of BOC-ARG-VAL-ARG-ARG-AMC involves its cleavage by proteases such as furin. Furin recognizes and binds to the specific amino acid sequence in the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent AMC. This process allows for the detection and quantification of protease activity .

Comparison with Similar Compounds

Uniqueness: BOC-ARG-VAL-ARG-ARG-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for furin and proprotein convertase 4. Its high specificity and efficiency in being cleaved by these proteases make it valuable for studying protease activity in various biological contexts .

Properties

Molecular Formula

C38H62N14O8

Molecular Weight

843.0 g/mol

IUPAC Name

tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)

InChI Key

YWISVGSSAYEYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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